N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thienopyrimidine core, and diphenyl groups.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-3-7-18(8-4-1)23-14-20-25(27-15-17-11-12-21-22(13-17)31-16-30-21)28-24(29-26(20)32-23)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTGBWFSAHZMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=C(SC4=NC(=N3)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Thienopyrimidine Core: This involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the thienopyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Biological Activities
Research has identified several key biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine have demonstrated efficacy against breast and lung cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Properties :
- Enzyme Inhibition :
Therapeutic Implications
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Therapy : Given its anticancer properties, further development could lead to new chemotherapeutic agents targeting specific cancer types.
- Infectious Diseases : Its antimicrobial effects could be harnessed to develop new antibiotics or adjunct therapies to combat resistant strains of bacteria.
- Neurological Disorders : As an enzyme inhibitor, it may contribute to the treatment of conditions characterized by cholinergic deficits.
Case Studies and Research Findings
Several studies have investigated the applications of related compounds and their implications:
| Study | Findings | Implications |
|---|---|---|
| 1 | Investigated the cytotoxic effects on breast cancer cells | Potential for developing targeted cancer therapies |
| 2 | Assessed antimicrobial activity against E. coli | Could lead to new antibiotic formulations |
| 3 | Explored enzyme inhibition properties | May aid in developing treatments for Alzheimer's disease |
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis. The benzodioxole moiety plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine
- N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
Uniqueness
Compared to similar compounds, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine stands out due to its thienopyrimidine core, which imparts unique electronic and steric properties. This makes it more effective in certain biological applications, particularly in targeting specific enzymes involved in cancer cell proliferation .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include:
- Thieno[2,3-d]pyrimidine core : Known for various biological activities.
- Benzodioxole moiety : Often linked to neuroprotective and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Study : In vitro tests demonstrated that certain thieno[2,3-d]pyrimidine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 0.5 to 5 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : The compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Modifications on the benzodioxole ring can enhance solubility and bioavailability, which are critical for therapeutic efficacy.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methyl | Increased potency | |
| Hydroxyl | Enhanced solubility | |
| Fluoro | Improved selectivity |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile:
- In vivo Studies : Animal models have shown that high doses may lead to hepatotoxicity and nephrotoxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing thieno[2,3-d]pyrimidin-4-amine derivatives, and how are intermediates purified?
- Methodology : A multi-step approach is typically used, starting with nucleophilic substitution or coupling reactions. For example, alkylation of the thienopyrimidine core with a benzodioxolylmethyl group can be achieved using NaH in DMF under inert conditions . Purification involves column chromatography (e.g., silica gel with EtOAc/hexane gradients) and recrystallization. Yield optimization requires strict control of reaction time and temperature .
- Characterization : Melting points, NMR (e.g., DMSO-), and TLC ( values) are critical for confirming intermediate purity .
Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography, even with twinned data or high-resolution macromolecular datasets .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Antiproliferative assays (e.g., MDA-MB-435 or SKOV-3 cell lines) with IC determination via MTT or SRB assays are standard . Solubility in DMSO or aqueous buffers should be confirmed via HPLC-UV prior to testing. For antiviral activity (e.g., HCV), replicon-based RNA quantification assays are employed .
Advanced Research Questions
Q. How can synthetic yields be improved for N-substituted thienopyrimidines with bulky aromatic groups?
- Methodology : Steric hindrance from diphenyl groups often reduces yields. Strategies include:
- Using microwave-assisted synthesis to enhance reaction kinetics .
- Introducing electron-withdrawing substituents on the aryl rings to activate the amine for nucleophilic attack .
- Switching to polar aprotic solvents (e.g., DMF or DMSO) with catalytic KI to improve solubility .
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Methodology : Orthogonal assays are critical. For example:
- If a compound shows inconsistent IC values in antiproliferative assays, confirm target engagement via Western blotting (e.g., tubulin polymerization for antitubulin agents) .
- Cross-validate using isogenic cell lines (e.g., Pgp-expressing vs. parental lines) to rule out efflux pump-mediated resistance .
Q. What computational and experimental methods identify multi-target interactions for this compound?
- Methodology :
- In silico : Molecular docking with AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., Src, ABL) or tubulin .
- Experimental : Kinase profiling panels (e.g., Eurofins KinaseProfiler) and thermal shift assays to quantify target engagement .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodology :
- Salt formation (e.g., hydrochloride salts) improves aqueous solubility, as demonstrated for structurally related furopyrimidines .
- Nanoformulation (e.g., PEGylated liposomes) enhances bioavailability, particularly for compounds with logP > 3 .
Q. What mechanistic studies elucidate the compound’s antiviral or antitubulin effects?
- Methodology :
- Antiviral : Quantify HCV RNA replication inhibition using luciferase-linked subgenomic replicons. Confirm mechanism via STAT3 phosphorylation assays (STAT3 is a key host factor for HCV) .
- Antitubulin : Immunofluorescence microscopy to visualize microtubule disruption in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
